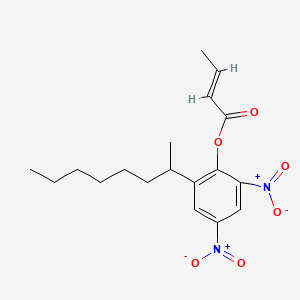

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

Übersicht

Beschreibung

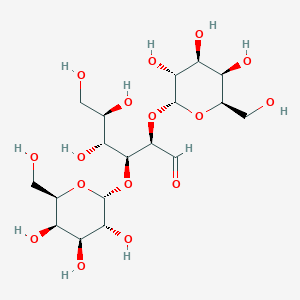

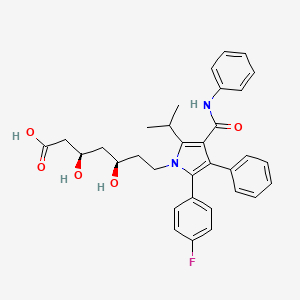

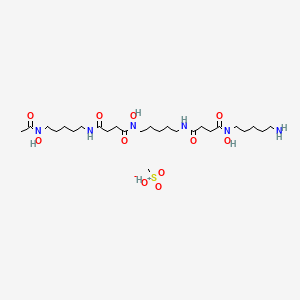

This compound, also known as RS 23597-190, has the empirical formula C16H23ClN2O3 · HCl and a molecular weight of 363.28 . It is a high-affinity 5-HT4-selective antagonist with in vitro and in vivo efficacy .

Molecular Structure Analysis

The InChI key for this compound is QLZLBYYNMGQIAR-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that it antagonizes 5-HT-mediated relaxation of carbachol-contracted rat oesphageal muscularis mucosae ex vivo .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water at a concentration of 5 mg/mL when warmed . The recommended storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Antagonism of 5-HT4 Receptors

RS 23597-190 Hydrochloride is a high-affinity, selective competitive antagonist at 5-HT4 receptors . This property makes it valuable in neuropharmacological research to study the role of 5-HT4 receptors in neurological processes and potential treatments for disorders involving these receptors.

Cardiovascular Research: Prevention of Tachyarrhythmia

The compound has been shown to prevent 5-HT-induced tachycardia (tachyarrhythmia) in anaesthetized micropigs . This application is significant for developing treatments for arrhythmias and understanding the cardiac effects of serotonin.

Gastrointestinal Studies: Esophageal Muscularis Mucosae Relaxation

In studies involving rat esophageal muscularis mucosae, RS 23597-190 antagonized 5-HT-mediated relaxation, which is crucial for understanding gastrointestinal motility and disorders .

Genotoxicity Assays: DNA Damage Response

RS 23597-190 has been utilized in high-throughput genotoxicity assays to identify antioxidants as inducers of DNA damage response and cell death . This application is vital for cancer research and the study of cellular responses to DNA damage.

Psychopharmacology: Interaction with Cannabinoid Systems

Research has indicated interactions between hippocampal serotonin and cannabinoid systems in reactivity to spatial and object novelty detection . RS 23597-190’s antagonistic effects on 5-HT4 receptors can help dissect the interplay between these neurotransmitter systems.

Molecular Pharmacology: Receptor Selectivity and Binding Studies

The selectivity and high binding affinity of RS 23597-190 for 5-HT4 receptors over other receptor types, such as 5-HT3, dopamine, and muscarinic receptors, make it a useful tool in molecular pharmacology to study receptor binding dynamics and specificity .

Neurogastroenterology: Modulation of Enteric Serotonin Signaling

Given its effects on serotonin-mediated processes in the gastrointestinal tract, RS 23597-190 is used to explore the modulation of enteric serotonin signaling, which has implications for treating disorders like irritable bowel syndrome .

Pharmacokinetics: Solubility and Stability Analysis

The solubility and stability of RS 23597-190 Hydrochloride in water make it an interesting subject for pharmacokinetic studies, which are essential for drug formulation and delivery .

Wirkmechanismus

Target of Action

RS 23597-190 Hydrochloride is a high affinity, selective competitive antagonist at 5-HT4 receptors . The 5-HT4 receptor is a type of serotonin receptor that is involved in the regulation of various physiological processes such as gastrointestinal motility, cardiovascular functions, and learning and memory .

Mode of Action

RS 23597-190 Hydrochloride competitively antagonizes the 5-HT4 receptor-mediated relaxations . This means that it binds to the 5-HT4 receptors, preventing serotonin from binding and activating these receptors .

Biochemical Pathways

Serotonin signaling plays a crucial role in various physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular functions .

Pharmacokinetics

It is soluble to 100 mm in water , which suggests that it could be readily absorbed and distributed in the body.

Result of Action

RS 23597-190 Hydrochloride prevents 5-HT-induced tachycardia (rapid heart rate) by antagonizing the 5-HT4 receptors . It also antagonizes 5-HT-mediated relaxation of carbachol-contracted rat oesophageal muscularis mucosae .

Action Environment

It is recommended to store the compound at room temperature , suggesting that its stability could be affected by temperature.

Eigenschaften

IUPAC Name |

3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZLBYYNMGQIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164374 | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride | |

CAS RN |

149719-06-2 | |

| Record name | RS 23597-190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149719062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

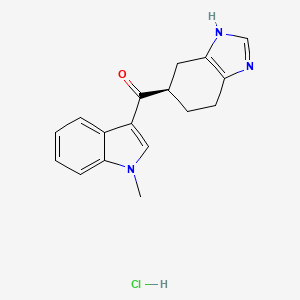

![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)